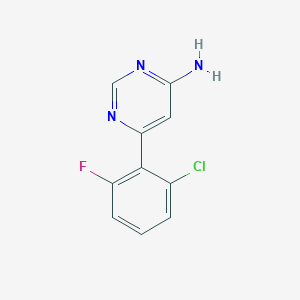

6-(2-Chloro-6-fluorophenyl)pyrimidin-4-amine

Description

6-(2-Chloro-6-fluorophenyl)pyrimidin-4-amine is a chemical compound characterized by its unique structure, which includes a pyrimidin-4-amine core substituted with a 2-chloro-6-fluorophenyl group

Properties

IUPAC Name |

6-(2-chloro-6-fluorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3/c11-6-2-1-3-7(12)10(6)8-4-9(13)15-5-14-8/h1-5H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLQSEKIUBVIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC(=NC=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-amine typically involves the following steps:

Bromination: The starting material, 2-chloro-6-fluorobenzene, undergoes bromination to introduce a bromine atom at the desired position.

Amination: The brominated compound is then subjected to amination to replace the bromine atom with an amine group, forming the pyrimidin-4-amine core.

Coupling Reaction: Finally, a coupling reaction is performed to attach the 2-chloro-6-fluorophenyl group to the pyrimidin-4-amine core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of 6-(2-chloro-6-fluorophenyl)pyrimidin-4-amine typically involves multi-step reactions that allow for the introduction of various functional groups to enhance biological activity. The compound's structure can be modified to improve its pharmacokinetic properties and selectivity for specific biological targets. For example, the incorporation of different substituents on the pyrimidine ring has been shown to affect its activity against various enzymes and receptors.

Anti-inflammatory Effects

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that certain pyrimidine derivatives could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The compounds showed half-maximal inhibitory concentration (IC50) values comparable to established anti-inflammatory drugs like celecoxib .

Cancer Research

The compound has also been investigated for its potential as an anticancer agent. It has been noted that modifications to the pyrimidine core can enhance antiproliferative activity against various cancer cell lines. For instance, a structure-activity relationship (SAR) study revealed that specific substitutions on the pyrimidine ring led to improved potency against melanoma cells, with IC50 values indicating effective inhibition of tumor growth .

ACK1 Kinase Inhibition

Another significant application is in the inhibition of ACK1 kinase, which is implicated in cancer progression and metastasis. Compounds similar to this compound have demonstrated potent ACK1 inhibition in vitro, with IC50 values as low as 56 nM . This suggests a promising avenue for developing targeted therapies for cancers where ACK1 plays a critical role.

Anti-inflammatory Activity Evaluation

In a recent study, several pyrimidine derivatives were evaluated for their anti-inflammatory effects using in vitro assays against COX-1 and COX-2 enzymes. The results indicated that certain derivatives exhibited stronger inhibitory effects on COX-2 than COX-1, suggesting a selective anti-inflammatory action that could minimize side effects associated with non-selective COX inhibitors .

Anticancer Activity in Melanoma Models

A drug discovery program focused on identifying novel inhibitors for RHOJ/CDC42 pathways found that modifications to the pyrimidine scaffold significantly enhanced antiproliferative activity across multiple cancer cell lines. The lead compounds displayed robust activity with favorable drug-like properties, indicating their potential as therapeutic agents in oncology .

Data Summary Table

Mechanism of Action

The mechanism by which 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

2-Chloro-6-fluorophenylacetic acid

2,6-Pyridinedicarboxylic acid, 2-chloro-6-fluorophenyl tridecyl ester

2-Chloro-6-fluorophenol

Uniqueness: 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-amine stands out due to its specific structural features and potential applications. While similar compounds may share some functional groups, the presence of the pyrimidin-4-amine core and the specific substitution pattern make this compound unique.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile applications make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Biological Activity

6-(2-Chloro-6-fluorophenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This compound exhibits a range of pharmacological effects, making it a candidate for further research and development.

Chemical Structure

The compound can be represented as follows:

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the chlorine and fluorine atoms enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antiviral Activity

One of the notable findings regarding this compound is its efficacy against HIV-1. Research indicates that derivatives similar to this compound exhibit potent inhibitory activity against wild-type HIV-1 and clinically relevant mutants. In particular, compounds with similar structural features have demonstrated sub-picomolar activity in enzyme assays targeting HIV-1 reverse transcriptase .

Anticancer Properties

Studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells. For example, compounds with similar scaffolds have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) and multiple myeloma (MM). The compound's mechanism appears to involve the inhibition of key signaling pathways essential for tumor growth .

Study 1: HIV Inhibition

In a comparative study, various pyrimidine derivatives were tested for their antiviral properties. The results indicated that compounds with a 2-chloro-6-fluoro substitution exhibited significantly higher antiviral activity against HIV-1 compared to their non-substituted counterparts. The IC50 values for these compounds ranged from 0.1 to 0.5 nM , indicating their potential as therapeutic agents against HIV .

Study 2: Antitumor Efficacy

A recent investigation into the antitumor effects of pyrimidine derivatives revealed that this compound analogs were effective in reducing tumor growth in xenograft models without causing significant toxicity. The study highlighted that these compounds could inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.